molecular formula C14H9I B15124408 1-Iodo-4-(phenylethynyl)benzene CAS No. 1849-28-1

1-Iodo-4-(phenylethynyl)benzene

Cat. No.: B15124408
CAS No.: 1849-28-1
M. Wt: 304.12 g/mol
InChI Key: FVSNTYPAZLFBKH-UHFFFAOYSA-N
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Description

1-Iodo-4-(phenylethynyl)benzene is an organic compound with the molecular formula C14H9I. It is a derivative of benzene, where an iodine atom and a phenylethynyl group are substituted at the 1 and 4 positions, respectively. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction , where 1-iodo-4-bromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(phenylethynyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Suzuki-Miyaura Coupling: Boronic acids or esters, along with palladium catalysts, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or other substituted benzenes.

    Coupling Products: Biaryl compounds or other extended aromatic systems.

    Oxidation Products: Aldehydes or ketones.

    Reduction Products: Alkanes or partially hydrogenated compounds.

Scientific Research Applications

1-Iodo-4-(phenylethynyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-4-(phenylethynyl)benzene in various reactions involves the activation of the iodine atom or the phenylethynyl group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The phenylethynyl group can also participate in π-π interactions and conjugation, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

  • 1-Iodo-2-(phenylethynyl)benzene
  • 1-Iodo-3-(phenylethynyl)benzene
  • 4-Iodo-1-(phenylethynyl)benzene

Comparison: 1-Iodo-4-(phenylethynyl)benzene is unique due to the specific positioning of the iodine and phenylethynyl groups, which affects its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

1849-28-1

Molecular Formula

C14H9I

Molecular Weight

304.12 g/mol

IUPAC Name

1-iodo-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C14H9I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H

InChI Key

FVSNTYPAZLFBKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)I

Origin of Product

United States

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